N-benzyl-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide
Description
N-benzyl-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide is a heterocyclic compound featuring a fused imidazo[1,2-c]quinazolinone core substituted with a 3-oxo group, a sulfanyl-linked acetamide moiety, and a benzyl-indole unit. The indole and sulfanyl-acetamide groups are critical for interactions with biological targets, while the imidazoquinazolinone core may enhance binding affinity through π-π stacking or hydrogen bonding .
Properties
IUPAC Name |
N-benzyl-2-[[2-(1H-indol-3-ylmethyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N5O2S/c34-25(30-15-18-8-2-1-3-9-18)17-36-28-32-23-13-7-5-11-21(23)26-31-24(27(35)33(26)28)14-19-16-29-22-12-6-4-10-20(19)22/h1-13,16,24,29H,14-15,17H2,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLLLDNZNUFPLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CNC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which are part of this compound’s structure, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target. For instance, some indole derivatives have been reported to inhibit viral activity, while others have anti-inflammatory or anticancer effects.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities. For example, some indole derivatives can affect pathways related to inflammation, cancer, and viral infections.
Pharmacokinetics
The pharmacokinetic properties of indole derivatives can vary widely depending on the specific structure of the derivative.
Result of Action
Indole derivatives are known to have a variety of effects at the molecular and cellular level, depending on their specific biological activity. For example, some indole derivatives can induce cell apoptosis, inhibit cell proliferation, or modulate immune responses.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s important to note that factors such as pH, temperature, and the presence of other molecules can potentially affect the compound’s stability and activity.
Biological Activity
N-benzyl-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The compound belongs to the class of imidazoquinazolines, which are known for their diverse biological activities. Its structure includes a benzyl group, an indole moiety, and an imidazoquinazoline scaffold. The presence of sulfur in its structure may also contribute to its biological properties.
Chemical Formula
- Molecular Formula : C20H19N3O2S
- Molecular Weight : 367.45 g/mol
Anticancer Activity
Research has indicated that imidazoquinazolines exhibit significant anticancer properties. A study highlighted the synthesis of various substituted imidazo[1,2-c]quinazolines and their evaluation against different cancer cell lines. Compounds derived from this scaffold demonstrated potent cytotoxic effects against human leukemia cell lines such as K562 and HL-60 .
Table 1: Cytotoxicity Data of Imidazoquinazolines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 11j | K562 | 15.6 |
| 11a | HL-60 | 20.4 |
| G1 | HL-60 | 12.8 |
Anti-inflammatory Activity
N-benzyl derivatives have shown promise as anti-inflammatory agents. For instance, studies on similar compounds revealed their ability to inhibit TNF-alpha production in LPS-induced models . This suggests that this compound may also exert anti-inflammatory effects.
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on specific enzymes like α-glucosidase, which is relevant in the treatment of type 2 diabetes mellitus (T2DM). A related study reported IC50 values for various imidazoquinazolines ranging from 12.44 µM to over 300 µM, indicating strong enzyme inhibition potential .
Table 2: Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| 11j | α-glucosidase | 12.44 |
| 11a | α-glucosidase | 150.0 |
| G1 | TNF-alpha | 8.9 |
The exact mechanism by which N-benzyl derivatives exert their biological effects is still under investigation. However, studies suggest that these compounds may interact with specific protein targets or enzymes, altering their activity and leading to therapeutic effects.
Case Studies
- Case Study on Anticancer Activity : A recent study synthesized several imidazoquinazoline derivatives and tested them against various cancer cell lines. The results indicated that compounds with electron-donating groups on the phenyl ring showed enhanced cytotoxicity .
- Case Study on Anti-inflammatory Effects : Another study focused on the anti-inflammatory potential of related compounds in vitro. The findings demonstrated a significant reduction in TNF-alpha levels when treated with these derivatives .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}acetamides (8a-w)
- Core Structure: Replace the imidazoquinazolinone with a 1,3,4-oxadiazole ring.
- Key Features : Retain the indole-methyl group and sulfanyl-acetamide linkage.
- Bioactivity :
- Antimicrobial : Compounds 8b and 8c showed potent activity against Salmonella typhi (comparable to ciprofloxacin) and Staphylococcus aureus .
- Enzyme Inhibition : Compound 8q inhibited α-glucosidase (IC₅₀ = 34.2 µM), while 8g and 8b targeted butyrylcholinesterase (IC₅₀ = 41.3 µM) and lipoxygenase (IC₅₀ = 54.8 µM), respectively .
- Advantage : Simpler synthesis via hydrazide cyclization and nucleophilic substitution .
2-[6-(1-Benzyl-1H-indol-3-yl)-3-cyano-4-(naphthalen-2-yl)pyridine-2-yl sulfonyl]-N-thiazol-2-yl-acetamide (18d)
- Core Structure : Pyridine-sulfonyl scaffold with benzyl-indole and thiazole-acetamide.
- Key Features : Sulfonyl group enhances electron-withdrawing properties; thiazole may improve solubility.
- Bioactivity : Demonstrated antimicrobial activity (IR: ν 3398 cm⁻¹ for NH, 1635 cm⁻¹ for C=O) .
Benzimidazole Derivatives (e.g., Compound 28)
- Core Structure: Benzimidazole instead of imidazoquinazolinone.
- Key Features : Benzyl and benzodioxole-acetamide substituents.
- Bioactivity: Act as indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors, relevant in immunomodulation .
Structural Comparison Table
Pharmacological Potential
- The target’s imidazoquinazolinone core may offer superior enzyme inhibition compared to oxadiazoles due to increased rigidity and hydrogen-bonding capacity. However, oxadiazole derivatives have demonstrated broader antimicrobial activity .
- The sulfanyl group in the target may confer better metabolic stability than the sulfonyl group in 18d, which is prone to oxidation .
Q & A
Q. What strategies validate target engagement in cellular assays?
- Techniques :
- CETSA : Thermal shift assays to confirm binding to EGFR .
- siRNA Knockdown : Correlate target silencing with potency loss .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
